5-Cyclopropoxy-N,N-dimethylpyridin-2-amine
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Overview
Description
5-Cyclopropoxy-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.234 g/mol It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group and two N,N-dimethyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,N-dimethylpyridin-2-amine typically involves the reaction of 2-chloropyridine with cyclopropanol in the presence of a base, followed by N,N-dimethylation. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production of this compound .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N,N-dimethylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyridine rings.
Substitution: Substituted derivatives with various nucleophiles replacing the cyclopropoxy group.
Scientific Research Applications
5-Cyclopropoxy-N,N-dimethylpyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-pyridinamine: A closely related compound with similar structural features but lacking the cyclopropoxy group.
5-Cyclopropyl-N,N-dimethylpyridin-2-amine: Another derivative with a cyclopropyl group instead of a cyclopropoxy group.
Uniqueness
5-Cyclopropoxy-N,N-dimethylpyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C10H14N2O/c1-12(2)10-6-5-9(7-11-10)13-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
CKRCIEFVVVQWBH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)OC2CC2 |
Origin of Product |
United States |
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